4-(1-Pyrrolidinyl)piperidine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

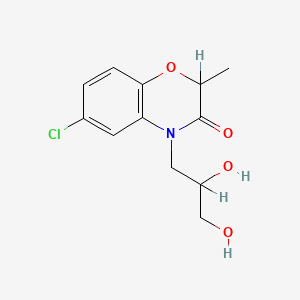

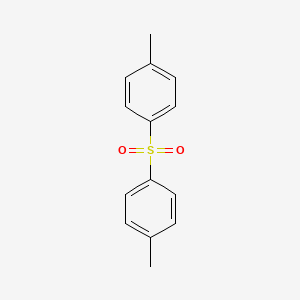

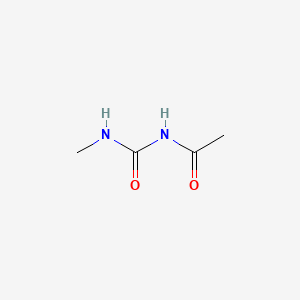

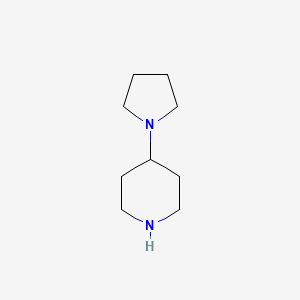

The compound 4-(1-Pyrrolidinyl)piperidine dihydrochloride is a derivative of piperidine, a heterocyclic amine consisting of a six-membered ring containing five methylene bridges and one amine group. Piperidine derivatives are of significant interest due to their wide range of applications in pharmaceuticals and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of piperidine derivatives can vary based on the desired substitution pattern on the piperidine ring. For instance, a three-step synthesis process has been reported for the production of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, which is a key intermediate in the synthesis of Crizotinib, a therapeutic agent . Although this does not directly describe the synthesis of 4-(1-Pyrrolidinyl)piperidine dihydrochloride, it provides insight into the complexity and the steps involved in synthesizing substituted piperidines.

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been extensively studied using techniques such as X-ray diffraction and NMR spectroscopy. For example, the crystal and molecular structure of 4-carboxypiperidinium chloride has been characterized, revealing that the piperidine ring adopts a chair conformation with the substituents in equatorial positions . Similarly, the molecular structure of 4-(1-pyrrolidinyl)piperidine has been investigated, showing that its stable conformers are solvent-dependent .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, hydrogenations, and coupling reactions, as part of their synthesis or functionalization. The synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine involves nucleophilic aromatic substitution, hydrogenation, and iodination . These reactions are crucial for introducing different functional groups onto the piperidine ring, thereby altering its chemical properties and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the presence of a carboxyl group in 4-carboxypiperidinium chloride leads to the formation of hydrogen bonds with chloride ions in the crystal structure . The NMR study of 4-(1-pyrrolidinyl)piperidine indicates that the physical properties such as chemical shifts and coupling constants are affected by the solvent used . These properties are essential for understanding the behavior of these compounds in different environments and their potential applications.

Wissenschaftliche Forschungsanwendungen

Analgesic Agents

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: 4-(1-Pyrrolidinyl)piperidine derivatives have been synthesized and evaluated for their potential as analgesic agents .

- Methods of Application: The compounds were evaluated for their analgesic inhibitory potential using the tail flick method . The size of the substituent, electron donating or withdrawing effect of substituents, as well as the position of the substituent on the phenyl ring, affected the activity .

- Results: The synthetic compounds exhibited significant to highly significant analgesic activity . Some compounds showed toxicity at a dose of 75mg/kg of body weight .

NMR Study

- Scientific Field: Physics

- Application Summary: 4-(1-Pyrrolidinyl)piperidine has been studied experimentally and theoretically using nuclear magnetic resonance (NMR) spectroscopy .

- Methods of Application: 1H, 13C, 15N, DEPT, COSY, and HETCOR NMR spectra of 4-(1-Pyrrolidinyl)piperidine have been reported . Solvent effects on nuclear magnetic shielding tensors have been investigated .

- Results: The molecular geometry and the mole fractions of stable conformers of 4-(1-Pyrrolidinyl)piperidine are solvent dependent .

Synthesis of Small Molecule Ligands

- Scientific Field: Biochemistry

- Application Summary: 4-(1-Pyrrolidinyl)piperidine is used in the synthesis of small molecule ligands of methyl-lysine binding proteins .

- Methods of Application: Specific methods of application are not provided .

- Results: Specific results are not provided .

Restoration of E-cadherin Expression

- Scientific Field: Molecular Biology

- Application Summary: 4-(1-Pyrrolidinyl)piperidine is used in the synthesis of small molecules that restore E-cadherin expression and reduce invasion in colorectal carcinoma cells .

- Methods of Application: Specific methods of application are not provided .

- Results: Specific results are not provided .

Synthesis of Monensin A Esters

- Scientific Field: Organic Chemistry

- Application Summary: 4-(1-Pyrrolidinyl)piperidine is used in the synthesis of Monensin A esters .

- Methods of Application: Specific methods of application are not provided .

- Results: Specific results are not provided .

Synthesis of Selective Polo-like Kinase 1 Inhibitors

- Scientific Field: Biochemistry

- Application Summary: 4-(1-Pyrrolidinyl)piperidine is used in the synthesis of selective Polo-like kinase 1 inhibitors .

- Methods of Application: Specific methods of application are not provided .

- Results: Specific results are not provided .

Molecules with Effects on Plasma Glucose Levels

- Scientific Field: Biochemistry

- Application Summary: 4-(1-Pyrrolidinyl)piperidine is used in the synthesis of molecules with effects on plasma glucose levels .

- Methods of Application: Specific methods of application are not provided .

- Results: Specific results are not provided .

Synthesis of Monensin A Esters as Antibiotics

Eigenschaften

IUPAC Name |

4-pyrrolidin-1-ylpiperidine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c1-2-8-11(7-1)9-3-5-10-6-4-9;;/h9-10H,1-8H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFMIOMNQWEWHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCNCC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Pyrrolidinyl)piperidine dihydrochloride | |

CAS RN |

4983-39-5 |

Source

|

| Record name | 4-(1-pyrrolidinyl)piperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.